molecular formula C23H21N3O3 B243405 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide

Cat. No. B243405
M. Wt: 387.4 g/mol
InChI Key: JGNOKQCXDFZNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been found to exhibit promising results in various preclinical studies, suggesting its potential use in treating a range of diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X is not fully understood. However, studies have suggested that the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide acts through multiple pathways. Compound X has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, leading to its anti-oxidant effects. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been found to inhibit the activity of inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X has been found to modulate the expression of genes involved in cell growth and apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been found to reduce oxidative stress and inflammation, leading to its anti-oxidant and anti-inflammatory effects. Additionally, 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X has been found to induce apoptosis and inhibit cell growth, leading to its anti-cancer effects. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been found to have neuroprotective effects, suggesting its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide is relatively easy to synthesize and has high purity and yield. Additionally, the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a promising candidate for further research. However, there are also some limitations to using 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X in lab experiments. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide may have off-target effects, leading to potential side effects.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X. One potential direction is to study the safety and efficacy of the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide in humans. Additionally, further research is needed to understand the mechanism of action of the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide and its potential use in treating various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide to optimize its dosage and administration. Finally, further research is needed to identify potential drug targets for 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X and to develop analogs with improved efficacy and safety profiles.
Conclusion:
Compound X is a promising chemical 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide with potential therapeutic applications. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide exhibits potent anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a promising candidate for further research. However, further research is needed to understand the mechanism of action of the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide, its safety and efficacy in humans, and to develop analogs with improved efficacy and safety profiles.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the use of reagents such as 2,4-dimethylphenol, 2-chloroacetic acid, and 2-amino-4-(2,4-dimethylphenoxy)benzaldehyde. The reaction between these reagents leads to the formation of 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X. The synthesis method has been optimized to yield high purity and yield of the 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide.

Scientific Research Applications

Compound X has been studied extensively in preclinical trials for its potential therapeutic applications. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X inhibits the growth of cancer cells and induces apoptosis. The 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide X has been found to have neuroprotective effects, suggesting its potential use in treating neurological disorders.

properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C23H21N3O3/c1-15-5-10-19(16(2)12-15)28-14-21(27)25-13-17-6-8-18(9-7-17)23-26-22-20(29-23)4-3-11-24-22/h3-12H,13-14H2,1-2H3,(H,25,27)

InChI Key

JGNOKQCXDFZNOK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.